N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)BUTANAMIDE
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Overview
Description
N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)BUTANAMIDE is a complex organic compound characterized by the presence of a brominated furan ring and a sulfonylated tetrahydrothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)BUTANAMIDE typically involves the following steps:
Bromination of Furan: The starting material, furan, is brominated using bromine in the presence of a catalyst to yield 5-bromo-2-furan.
Formation of Sulfonylated Tetrahydrothiophene: Tetrahydrothiophene is sulfonylated using sulfur dioxide and an oxidizing agent to form 1,1-dioxidotetrahydrothiophene.
Coupling Reaction: The brominated furan and sulfonylated tetrahydrothiophene are coupled using a suitable base and solvent to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced sulfonyl derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)BUTANAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-bromo-2-furyl)methyl]-N-methylamine
- N-[(5-bromo-2-furyl)(5-chloro-2-thienyl)methyl]-1-propanamine
- N-[(5-bromo-2-furyl)methyl]-2-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide
Uniqueness
N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)BUTANAMIDE is unique due to its specific combination of a brominated furan ring and a sulfonylated tetrahydrothiophene ring. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H18BrNO4S |
---|---|
Molecular Weight |
364.26 g/mol |
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxothiolan-3-yl)butanamide |
InChI |
InChI=1S/C13H18BrNO4S/c1-2-3-13(16)15(8-11-4-5-12(14)19-11)10-6-7-20(17,18)9-10/h4-5,10H,2-3,6-9H2,1H3 |
InChI Key |
LCSRIZKBIIJAEF-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N(CC1=CC=C(O1)Br)C2CCS(=O)(=O)C2 |
Canonical SMILES |
CCCC(=O)N(CC1=CC=C(O1)Br)C2CCS(=O)(=O)C2 |
Origin of Product |
United States |
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